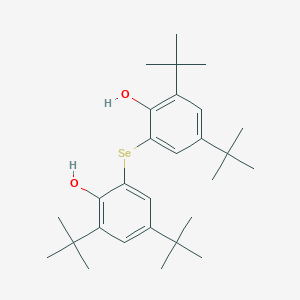![molecular formula C11H13Cl B14254336 Benzene, [(1Z)-5-chloro-1-pentenyl]- CAS No. 374094-69-6](/img/structure/B14254336.png)
Benzene, [(1Z)-5-chloro-1-pentenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(1Z)-5-chloro-1-pentenyl]- is an organic compound with the molecular formula C11H13Cl It is a derivative of benzene, where a [(1Z)-5-chloro-1-pentenyl] group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1Z)-5-chloro-1-pentenyl]- typically involves the reaction of benzene with [(1Z)-5-chloro-1-pentenyl] halides under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with [(1Z)-5-chloro-1-pentenyl] chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of Benzene, [(1Z)-5-chloro-1-pentenyl]- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(1Z)-5-chloro-1-pentenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the [(1Z)-5-chloro-1-pentenyl] group to a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, [(1Z)-5-chloro-1-pentenyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [(1Z)-5-chloro-1-pentenyl]- involves its interaction with molecular targets through various pathways. The [(1Z)-5-chloro-1-pentenyl] group can participate in electrophilic or nucleophilic reactions, depending on the nature of the interacting species. The benzene ring provides a stable aromatic system that can undergo substitution reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzene: Benzene with a chlorine substituent.
Styrene: Benzene with a vinyl group.
Benzyl Chloride: Benzene with a chloromethyl group.
Uniqueness
Benzene, [(1Z)-5-chloro-1-pentenyl]- is unique due to the presence of the [(1Z)-5-chloro-1-pentenyl] group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
374094-69-6 |
|---|---|
Formule moléculaire |
C11H13Cl |
Poids moléculaire |
180.67 g/mol |
Nom IUPAC |
5-chloropent-1-enylbenzene |
InChI |
InChI=1S/C11H13Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2 |
Clé InChI |
CDINNLUJIQAPRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


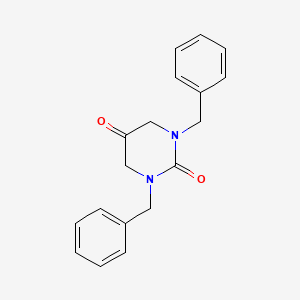

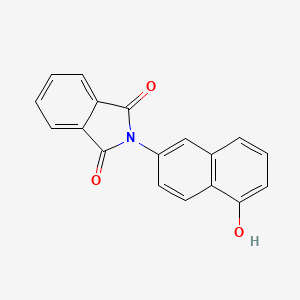
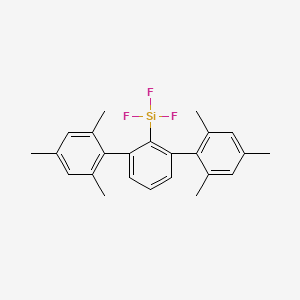


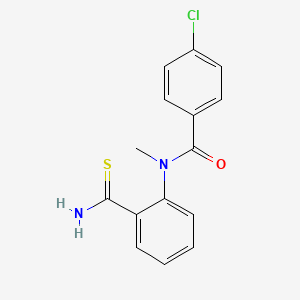
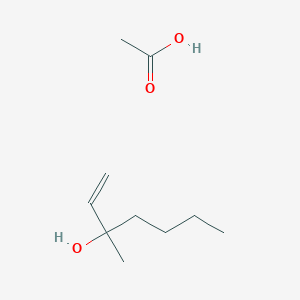

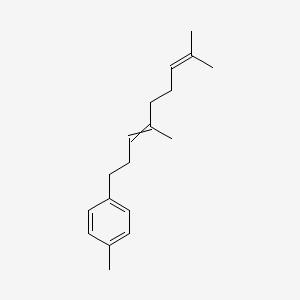
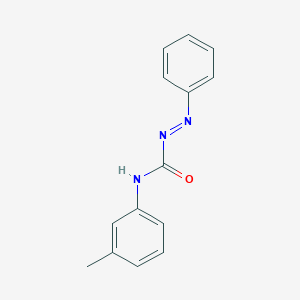
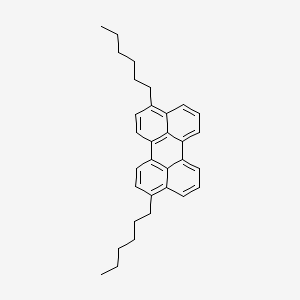
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
